1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one
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Overview
Description
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one is a heterocyclic organic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of 2-bromo-1,3-thiazole with ethylmagnesium bromide, followed by oxidation with potassium permanganate . The reaction conditions generally require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cellular HBsAg secretion and activate TLR7, leading to the secretion of cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . This suggests its potential role in modulating immune responses and inflammatory pathways.
Comparison with Similar Compounds
- 1-(1,3-Thiazol-2-yl)ethan-1-one
- 2-Acetylthiazole
- 4-Phenyl-1,3-thiazol-2-amine
- 2-Acetyl-2-thiazoline
Uniqueness: 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one stands out due to its specific ethyl substitution on the thiazole ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
233665-91-3 |
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Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-3-6-4-10-7(8-6)5(2)9/h4H,3H2,1-2H3 |
InChI Key |
BBYPDHMUWHQEAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C(=O)C |
Origin of Product |
United States |
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